molecular formula C9H7ClN4O2 B3112568 methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate CAS No. 190270-11-2

methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate

Cat. No.: B3112568
CAS No.: 190270-11-2
M. Wt: 238.63 g/mol
InChI Key: OXBZNEZECIIASU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate is a benzoate ester derivative featuring a chlorine substituent at the 2-position and a tetrazole ring at the 5-position of the benzene ring. Its synthesis involves esterification and cyanation of 2-chloro-5-iodobenzoic acid, followed by oxime formation and cyclization reactions (). This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and heterocyclic interactions are critical.

Properties

IUPAC Name

methyl 2-chloro-5-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c1-16-9(15)7-4-6(2-3-8(7)10)14-5-11-12-13-14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBZNEZECIIASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2C=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258819
Record name Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190270-11-2
Record name Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190270-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate with structurally or functionally related compounds, emphasizing substituent effects, synthesis routes, and biological activities.

Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Structural Differences: SABA1 contains a sulfonamidobenzamide (SABA) core, replacing the tetrazole with a sulfonylamino group and introducing a phenylcarbamoyl substituent ().
  • Biological Activity: SABA1 exhibits potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM in efflux-compromised strains).
  • Key Data: Property SABA1 this compound Core Structure Sulfonamidobenzamide Benzoate-tetrazole MIC (E. coli) 0.45–0.9 mM Not reported

CV-11974 (Angiotensin II Antagonist)

  • Structural Similarities : Both compounds incorporate a tetrazole ring, but CV-11974 attaches it to a biphenyl-benzimidazole scaffold ().
  • Biological Activity : CV-11974 inhibits angiotensin II receptor binding (IC₅₀: 1.12 × 10⁻⁷ M in bovine adrenal cortex) and demonstrates antihypertensive effects. The tetrazole in CV-11974 enhances binding affinity, a property shared with this compound, though the latter’s specific receptor targets are unconfirmed .
  • Key Data: Property CV-11974 this compound Target Angiotensin II Receptor Undetermined IC₅₀ (Receptor Binding) 1.12 × 10⁻⁷ M Not reported

Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

  • Structural Comparison : These derivatives combine tetrazole with benzoxazole, whereas this compound lacks the benzoxazole moiety ().
  • Biological Activity : Benzoxazole-tetrazole hybrids show antibacterial and antifungal activities, attributed to the benzoxazole’s ability to intercalate DNA or inhibit enzymes. The chlorine and ester groups in this compound may instead enhance lipophilicity, affecting membrane permeability .

5-Substituted 1-Aryltetrazoles

  • Synthetic Comparison : 1-(4’-Substituted aryl)-5-methyl-1H-tetrazoles () share the tetrazole ring but lack the benzoate ester. Their synthesis employs aryl halides and acyl chlorides, differing from the stepwise esterification-cyclization route of this compound .
  • Physicochemical Properties: Compound Yield (%) Melting Point (°C) 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole 85 148–150 this compound Not reported Not reported

Methyl 2-Chloro-5-((Triazolylmethyl)benzoate Derivatives

  • Structural Contrast: Derivatives like methyl 2-chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-methyl)benzoate () replace tetrazole with triazole and imidazopyridine groups.

Biological Activity

Methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate is a compound of significant interest in biochemical research, particularly due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is characterized by its tetrazole group, which plays a crucial role in its biological interactions. This compound has been utilized in proteomics and other biochemical assays, highlighting its relevance in studying enzyme interactions and cellular processes.

Target Interactions

The specific biological targets of this compound remain largely unidentified; however, it is known to influence enzyme activity through binding interactions. The tetrazole moiety can engage in hydrogen bonding and electrostatic interactions with target biomolecules, potentially modulating their functions.

Cellular Effects

Research indicates that this compound can alter various cellular processes, including:

  • Cell Signaling : It modulates key signaling pathways, affecting gene expression and cellular metabolism.
  • Enzyme Activity : this compound may inhibit or activate enzymes by binding to their active or allosteric sites.

Applications in Scientific Research

The compound has several notable applications across different fields:

Chemistry

Used as a building block for synthesizing more complex molecules, it serves as an important intermediate in organic synthesis.

Biology

Employed in enzyme interaction studies and as a probe in various biochemical assays, it aids researchers in understanding protein functions and interactions.

Medicine

Investigated for potential therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.
  • Anticancer Potential : Its ability to modulate cell signaling pathways positions it as a candidate for further exploration in cancer therapeutics .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of tetrazole compounds exhibit significant antifungal activity against strains such as Candida glabrata and Candida krusei. This compound's structural features may enhance its efficacy against these pathogens .

Structure–Activity Relationship (SAR)

Research has established that the presence of electron-withdrawing groups on the benzene ring enhances the biological activity of tetrazole derivatives. This insight is critical for designing more potent analogs .

Comparative Analysis of Biological Activity

CompoundBiological ActivityNotable Findings
This compoundAntimicrobial, AnticancerModulates enzyme activity; potential therapeutic applications
Other Tetrazole DerivativesVaries (antifungal, antibacterial)Enhanced activity with specific substituents; SAR studies indicate structural optimization leads to improved efficacy

Q & A

Q. What are the standard synthetic routes for methyl 2-chloro-5-(1H-tetrazol-1-yl)benzoate?

The synthesis typically involves multi-step reactions, including coupling, cyclization, and functional group transformations. A common approach involves:

  • Step 1 : Coupling of a benzoate precursor with tetrazole precursors via nucleophilic substitution or cycloaddition. For example, 5-mercapto-1-methyltetrazole can react with activated esters under basic conditions (e.g., K₂CO₃ in acetone) to form tetrazole-linked intermediates .
  • Step 2 : Chlorination at the 2-position of the benzene ring using reagents like POCl₃ or N-chlorosuccinimide (NCS), followed by esterification with methanol .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. The tetrazole proton (N–H) typically appears as a singlet near δ 8.5–9.0 ppm, while the ester carbonyl resonates at δ ~165–170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, using software like SHELXL for refinement .

Q. What are the typical biological screening methods for this compound?

Initial screening often involves:

  • In Vitro Cytotoxicity Assays : Testing against tumor cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to measure IC₅₀ values .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme Inhibition Studies : Evaluating interactions with targets like cyclooxygenase (COX) or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can solubility challenges be addressed during reaction optimization?

  • Co-solvent Systems : Use DMSO/water mixtures or ionic liquids to enhance solubility of polar intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for poorly soluble intermediates by enhancing kinetic control .
  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) temporarily, which are cleaved post-synthesis .

Q. How to resolve contradictions in biological activity data across studies?

  • Standardize Assay Conditions : Control variables like pH, serum content, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in cell culture media .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .
  • Computational Modeling : Perform molecular docking to validate target interactions and explain variations in potency .

Q. What strategies enable regioselective functionalization of the tetrazole ring?

  • Protecting Groups : Use trityl or benzyl groups to block specific nitrogen positions during synthesis .
  • Metal Catalysis : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective modifications .
  • pH-Controlled Reactions : Exploit the acidity of the tetrazole N–H (pKa ~4–5) to deprotonate and direct electrophilic substitution .

Methodological Considerations for Data Interpretation

  • Tautomerism in Tetrazole Derivatives : Account for 1H- vs. 2H-tetrazole tautomers in NMR analysis; integration of peaks and 2D experiments (e.g., HSQC) can distinguish tautomeric forms .
  • Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in the tetrazole ring or ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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